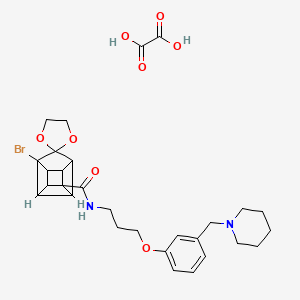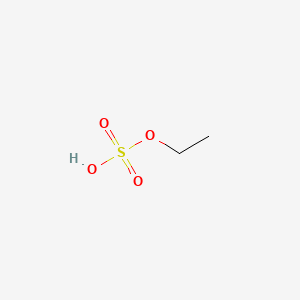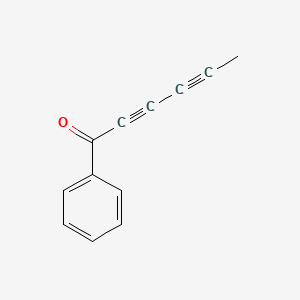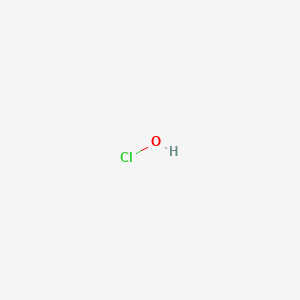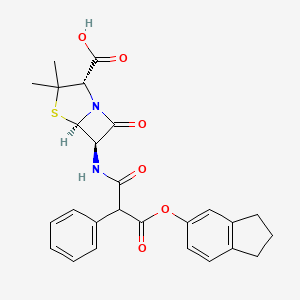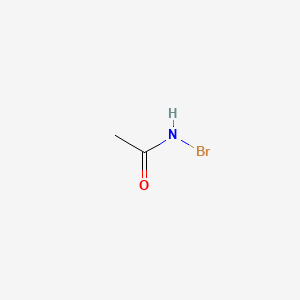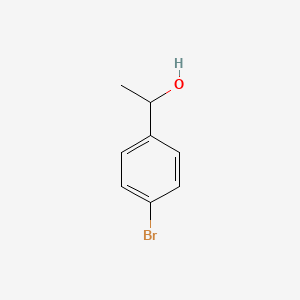
1-(4-Bromophényl)éthanol
Vue d'ensemble
Description
1-(4-Bromophenyl)ethanol, also known as 4-bromophenylethyl alcohol, is an organic compound with the chemical formula C6H5BrCH2OH. It is a colorless, volatile liquid with a pleasant odor. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in organic synthesis.
Applications De Recherche Scientifique
Synthèse de dérivés de phtalocyanine
1-(4-Bromophényl)éthanol : est utilisé dans la synthèse de dérivés de phtalocyanine. Ces macrocycles sont modifiés avec des alcools optiquement actifs, y compris le mélange racémique et les isomères énantioenrichis de This compound. Les composés résultants présentent des propriétés photochimiques et photophysiques uniques, ce qui les rend adaptés à des applications telles que la thérapie photodynamique .
Études de résolution enzymatique
La nature chirale de This compound permet son utilisation dans les études de résolution enzymatique. Cela implique la séparation des énantiomères du composé, ce qui est crucial pour comprendre la stéréochimie impliquée dans les réactions chimiques et les processus de développement de médicaments .
Bloc de construction de la synthèse organique
En tant que bloc de construction de la synthèse organique, This compound est utilisé pour introduire le groupe 4-bromophényle dans des molécules plus grandes. Ceci est particulièrement utile dans le développement de nouveaux médicaments et de molécules organiques complexes .
Recherche en science des matériaux
En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. Cette modification peut modifier la polarité, la charge et le comportement d'agrégation des matériaux, ce qui est bénéfique pour la création de revêtements spécialisés et de matériaux fonctionnels .
Chimie analytique
This compound : sert de composé de référence en chimie analytique pour calibrer les instruments et valider les méthodes. Ses propriétés bien définies et sa stabilité en font un standard idéal pour la comparaison dans diverses techniques analytiques .
Recherche électrochimique
Ce composé a été utilisé dans des études électrochimiques pour comprendre son comportement de réduction. Ces recherches fournissent des informations sur les propriétés électrochimiques des composés aromatiques bromés, ce qui est précieux dans le domaine de l'électrochimie .
Mécanisme D'action
Target of Action
1-(4-Bromophenyl)ethanol is an organic compound with the molecular formula C8H9BrO It is known to be a crucial synthetic intermediate, which suggests that its targets may vary depending on the specific compounds it is used to synthesize .
Mode of Action
As a synthetic intermediate, its interaction with targets likely depends on the specific reactions it undergoes during the synthesis of other compounds .
Biochemical Pathways
As a synthetic intermediate, it may be involved in various biochemical pathways depending on the compounds it is used to synthesize .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
As a synthetic intermediate, its effects would likely depend on the specific compounds it is used to synthesize .
Action Environment
The action, efficacy, and stability of 1-(4-Bromophenyl)ethanol can be influenced by various environmental factors. For instance, its stability may be affected by light, temperature, and humidity . Therefore, it should be stored in a cool, dry place, away from light .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDTYSBVMBQIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034356 | |
| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5391-88-8 | |
| Record name | 1-(4-Bromophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5391-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5391-88-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Bromo-alpha-methyl-benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-alpha-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the photochemical properties of 1-(4-Bromophenyl)ethanol when incorporated into phthalocyanine derivatives?
A1: Research suggests that incorporating 1-(4-Bromophenyl)ethanol, particularly the (R)-enantiomer, as a modifying group in phthalocyanines can significantly influence their photochemical properties. Notably, a phthalocyanine derivative containing the (R)-1-(4-Bromophenyl)ethoxy moiety demonstrated an enhanced quantum yield of reactive oxygen species generation compared to similar compounds. [] This difference highlights the importance of chirality in photochemical behavior.
Q2: How does the chirality of 1-(4-Bromophenyl)ethanol affect its incorporation into phthalocyanines and their subsequent biological interactions?
A2: Studies have shown that phthalocyanines modified with different enantiomers of 1-(4-Bromophenyl)ethanol exhibit distinct interactions with biological systems. Specifically, variations were observed in their interactions with mammary MCF-7 cells. [] These findings emphasize the need to evaluate the biological properties of chiral ligands in phthalocyanines individually for each enantiomer to fully understand their potential effects.
Q3: Can 1-(4-Bromophenyl)ethanol be used to synthesize compounds capable of metal ion recognition?
A3: Yes, 1-(4-Bromophenyl)ethanol serves as a key starting material in synthesizing compounds with metal ion recognition capabilities. For instance, it has been utilized in the production of 2,2′-((Anthracene-9,10-bis(methylene))bis(sulphydryl))bis(1-(4-bromophenyl)ethanol). This compound exhibits strong selective recognition for Pb²⁺ ions. [] This selectivity suggests the crucial role of molecular structure and steric arrangement in facilitating specific interactions between the compound and Pb²⁺ ions.
Q4: What is the role of 1-(4-Bromophenyl)ethanol in dynamic kinetic resolution reactions?
A4: 1-(4-Bromophenyl)ethanol acts as a model substrate in dynamic kinetic resolution (DKR) reactions. For example, it was used to investigate the effectiveness of core-shell nanozeolite@enzyme (Hβ-PDDA@CALB)MSs as a bifunctional catalyst in DKR processes. [] The research explored the impact of various factors, like temperature and acyl donor choice, on the (stereo)selectivity of these reactions.
Q5: Are there any studies investigating the antifungal activity of compounds derived from 1-(4-Bromophenyl)ethanol?
A5: Yes, derivatives of 1-(4-Bromophenyl)ethanol, specifically 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d), have shown promising antifungal activity against Candida albicans. [] Further investigations revealed a pleiotropic mode of action for this compound, affecting sterol content, efflux pump activity, and mitochondrial respiration in Candida species. This multi-target mechanism suggests its potential as a novel antifungal agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


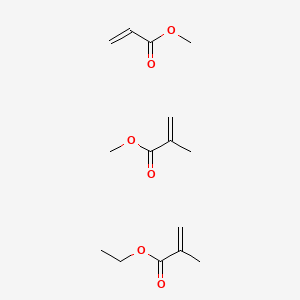
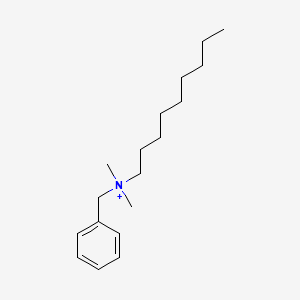
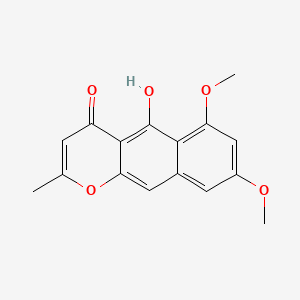
![5-fluoro-3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indole](/img/structure/B1212582.png)
